Cas no 223589-38-6 (2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-)

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- structure
223589-38-6 structure
Product Name:2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-
CAS-nummer:223589-38-6
MF:C37H46O12
MW:682.753952503204
CID:277530
Update Time:2024-03-01

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-
    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dode
    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanoben
    • Taxezopidine K
    • TaxezopidinK
    • (+)-Taxezopidine K
    • Inchi: 1S/C37H46O12/c1-19-27(49-30(42)16-15-25-13-11-10-12-14-25)18-29(46-22(4)39)36(9)31(19)32(47-23(5)40)26-17-28(45-21(3)38)20(2)37(44,35(26,7)8)33(43)34(36)48-24(6)41/h10-16,26-27,29,31-34,43-44H,1,17-18H2,2-9H3/b16-15+/t26-,27-,29-,31-,32?,33-,34-,36+,37-/m0/s1
    • InChI-sleutel: KZNJMVNXYDZENT-JVQYPWJHSA-N
    • LACHT: C(O[C@@H]1C(=C)[C@@]2([H])C(OC(C)=O)[C@@]3([H])C(C)(C)[C@](O)(C(C)=C(OC(C)=O)C3)[C@@H](O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C1)(=O)/C=C/C1=CC=CC=C1

Berekende eigenschappen

  • Exacte massa: 116.01092
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 49
  • XLogP3: 3.542

Experimentele eigenschappen

  • PSA: 74.6

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- Gerelateerde literatuur

Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd